(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol, also known as ITM, is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). It has been demonstrated to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
Mechanism of Action
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol acts as a reversible inhibitor of MAO-A by binding to the enzyme's active site. MAO-A catalyzes the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine, which leads to their breakdown. By inhibiting MAO-A, (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol prevents the breakdown of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been shown to have several biochemical and physiological effects. Studies have demonstrated that (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol increases the levels of serotonin, dopamine, and norepinephrine in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease. (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is its potency and selectivity for MAO-A. This makes it a valuable tool for studying the role of MAO-A in various neurological disorders. However, one limitation of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease. Studies have shown that MAO-A inhibitors can help reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is the development of more potent and selective MAO-A inhibitors based on the structure of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. Finally, further studies are needed to investigate the long-term effects of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol and its potential side effects.
Synthesis Methods
The synthesis of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol involves the reaction of 3,4,5-trimethoxybenzaldehyde with isopropylamine to form the corresponding imine, which is then reduced with sodium borohydride to yield the desired product. The synthesis is relatively simple and can be carried out in a few steps with high yield.
Scientific Research Applications
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is a potent and selective inhibitor of MAO-A, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)22-15-9-7-6-8-14(15)21-20(22)18(23)13-10-16(24-3)19(26-5)17(11-13)25-4/h6-12,18,23H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYKHXZMJCCMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-1H-benzoimidazol-2-yl)-(3,4,5-trimethoxy-phenyl)-methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.